1,2-Dehydro Tramadol
Overview
Description
Tramadol is a centrally acting synthetic opioid analgesic. Its mode of action is not completely understood, but it is known to be a weak opioid and also a reuptake inhibitor for serotonin and norepinephrine .
Chemical Reactions Analysis
There are studies on the degradation of Tramadol, such as the degradation by the homogenous photo-Fenton-like system assisted by in situ H2O2 formation .Physical And Chemical Properties Analysis
Tramadol has been studied for its physical and chemical properties. For example, its stability in the solid state and solution-phase has been analyzed .Scientific Research Applications
Analgesic Applications in Cancer Pain Management Tramadol, including its forms like 1,2-Dehydro Tramadol, is primarily recognized for its analgesic properties. Leppert & Majkowicz (2010) explored its impact on the quality of life and performance status of patients with cancer pain. The study highlighted tramadol's role in the WHO's analgesic ladder, specifically for treating cancer pain of moderate intensity (Leppert & Majkowicz, 2010).
Neurotoxicological and Neuropharmacological Research Mohamed & Mahmoud (2019) investigated the neurotoxic effects of chronic tramadol exposure, focusing on oxidative damage, inflammation, and apoptosis in the cerebrum of rats. The study provides insights into the long-term impacts of tramadol on cerebral health and neurotransmitter alterations, which could be relevant for understanding the broader implications of 1,2-Dehydro Tramadol in neuropharmacological research (Mohamed & Mahmoud, 2019).
Exploration of Antidepressant-like Effects Jessé et al. (2008) examined tramadol's antidepressant activity in rat models, shedding light on the drug's interaction with the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway. This research is crucial for understanding the potential therapeutic applications of 1,2-Dehydro Tramadol in treating depressive disorders (Jessé et al., 2008).
Toxicological Analysis through Hair Sampling Hadidi et al. (2003) presented a method for the determination of tramadol in hair using solid-phase extraction and gas chromatography-mass spectrometry. This research underlines the importance of tramadol detection in forensic toxicology and might be extrapolated for assessing the presence of 1,2-Dehydro Tramadol in biological samples (Hadidi et al., 2003).
Exploring the Molecular Mechanisms of Pain Relief Marincsák et al. (2008) delved into the molecular interactions of tramadol, particularly its agonistic action on the transient receptor potential vanilloid-1 (TRPV1). This receptor is crucial in pain sensation, and understanding its interaction with tramadol can enhance the understanding of 1,2-Dehydro Tramadol's analgesic mechanisms (Marincsák et al., 2008).
Ischemia-Reperfusion Injury Research Takhtfooladi et al. (2014) assessed the effects of tramadol on ischemia-reperfusion injury in a rat hind limb model. This research is vital for understanding how 1,2-Dehydro Tramadol might influence tissue recovery and repair mechanisms in ischemic conditions (Takhtfooladi et al., 2014).
Environmental Impact Studies Santos et al. (2021) explored the behavioral impact of tramadol traces in water on European chubs, emphasizing the environmental consequences of tramadol contamination in aquatic ecosystems. This research is pivotal for assessing the ecological footprint of tramadol and its derivatives, including 1,2-Dehydro Tramadol (Santos et al., 2021).
Mechanism of Action
Target of Action
1,2-Dehydro Tramadol, similar to its parent compound Tramadol, primarily targets the μ-opioid receptor (μOR) and inhibits the reuptake of serotonin (5-HT) and norepinephrine . The μOR is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioids. Serotonin and norepinephrine are neurotransmitters involved in the modulation of pain signals .
Mode of Action
1,2-Dehydro Tramadol acts as an agonist at the μOR, meaning it binds to these receptors and activates them . This activation inhibits the release of GABA, a neurotransmitter that normally inhibits the release of dopamine. As a result, more dopamine is released, which contributes to analgesic effects .
In addition, 1,2-Dehydro Tramadol inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft . This enhances the inhibitory effects on pain transmission in the spinal cord, contributing to the compound’s analgesic action .
Biochemical Pathways
The metabolism of 1,2-Dehydro Tramadol involves the cytochrome P450 family 2, subfamily D, polypeptide 6 (CYP2D6) enzyme . This enzyme catalyzes the O-demethylation of Tramadol to form the active metabolite O-desmethyltramadol (M1) . Genetic variants in CYP2D6 can influence the metabolism of Tramadol and, by extension, 1,2-Dehydro Tramadol .
Pharmacokinetics
After oral administration, Tramadol is rapidly and almost completely absorbed . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .
Result of Action
The activation of μOR and the increased concentration of serotonin and norepinephrine in the synaptic cleft result in an overall analgesic effect, reducing the perception of pain . Tramadol intoxication can affect multiple organ systems and cause various side effects, including seizures, cns depression, anxiety, and serotonin syndrome .
Action Environment
The action of 1,2-Dehydro Tramadol can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines and ethanol, can enhance the effects of Tramadol and increase the risk of intoxication . Furthermore, genetic factors such as polymorphisms in the CYP2D6 gene can influence the metabolism of Tramadol, affecting its efficacy and potential for side effects .
Safety and Hazards
Tramadol, if taken for a long time, may become habit-forming, causing mental or physical dependence, or cause an overdose . Taking Tramadol with other opioid medicines, benzodiazepines, alcohol, or other central nervous system depressants can cause severe drowsiness, decreased awareness, breathing problems, coma, and death .
Future Directions
properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-9,11H,4-5,7,10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKAGZLTPYSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224286 | |
Record name | 1,2-Dehydro tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73825-64-6 | |
Record name | 1,2-Dehydro tramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dehydro tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DEHYDRO TRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X71A1UR01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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